N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide
Description
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide is a sulfamoyl-linked heterocyclic compound characterized by a 3,4-dimethylisoxazole moiety attached via a sulfamoyl group to a phenyl ring, which is further connected to a 3-methylbenzofuran carboxamide. The sulfamoyl group may confer solubility and hydrogen-bonding capabilities, while the benzofuran carboxamide could influence steric interactions and metabolic stability .
Properties
Molecular Formula |
C21H19N3O5S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H19N3O5S/c1-12-14(3)23-29-21(12)24-30(26,27)16-10-8-15(9-11-16)22-20(25)19-13(2)17-6-4-5-7-18(17)28-19/h4-11,24H,1-3H3,(H,22,25) |
InChI Key |
MEINCMBQLTYOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate carboxylic acid derivatives.
Introduction of the Sulfamoyl Group: This step involves the reaction of the benzofuran derivative with sulfamoyl chloride under basic conditions.
Formation of the Oxazole Ring: The oxazole ring is introduced through cyclization reactions involving appropriate amine and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide/Sulfamoyl Derivatives
USP Sulfamethoxazole-Related Compounds
- USP Sulfamethoxazole Related Compound A (N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide): Shares the 5-methylisoxazole-sulfamoyl-phenyl backbone but replaces the benzofuran carboxamide with an acetamide group.
- USP Sulfamethoxazole Related Compound B (4-Amino-N-{4-[N-(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide): Features an additional sulfonamide group and an amino substituent. The dual sulfonamide structure enhances hydrogen-bonding capacity, which might improve solubility but reduce blood-brain barrier penetration relative to the target compound .
N(4)-Acetylsulfisoxazole
- Structure : N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}ethanimidic acid.
- Comparison: The acetyl group replaces the benzofuran carboxamide, simplifying the structure.
Heterocyclic Variations
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]benzene-1-sulfonamide
CF-Series Compounds (CF2–CF7)
- Examples: CF2: Contains a dioxoisoindoline substituent, increasing molecular weight (MW ≈ 500–550 g/mol) and introducing a rigid, planar structure. This may improve intercalation with DNA or proteins but reduce solubility . CF5 (Sodium acetyl derivative): The sodium salt likely enhances aqueous solubility compared to the neutral benzofuran carboxamide, making it more suitable for intravenous formulations .
Triazole- and Thiophene-Containing Analogues
- N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Structure: Features a triazole-thiophene-sulfanyl acetamide chain. However, the higher MW (530.65 g/mol) may limit oral bioavailability .
Physicochemical and Pharmacokinetic Profiles
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Predictions | Metabolic Stability Insights |
|---|---|---|---|---|
| Target Compound | ~450–480* | Benzofuran carboxamide | Moderate (logP ~3–4) | Susceptible to CYP3A4 oxidation |
| USP Related Compound A | 295.31 | Acetamide | High (logP ~1–2) | Rapid deacetylation |
| CF5 (Sodium acetyl derivative) | ~500–550 | Sodium acetyl, dioxoisoindoline | Very high (ionic) | Stable to hydrolysis |
| Triazole-thiophene analogue (ID 8013) | 530.65 | Triazole, thiophene | Low (logP ~4–5) | CYP2D6-mediated metabolism |
*Estimated based on structural analogs in .
Biological Activity
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including structure-activity relationships (SAR), molecular docking analyses, and its effects on specific biological targets.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O5S |
| Molecular Weight | 353.4 g/mol |
| LogP | 2.7723 |
| Polar Surface Area | 151.257 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 14 |
Recent studies suggest that compounds with a benzofuran scaffold exhibit diverse biological activities, particularly against viral and bacterial targets. For instance, molecular docking studies have indicated that benzofuran derivatives can effectively inhibit the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) by engaging crucial amino acid residues within the enzyme's active site. This interaction is essential for inhibiting viral replication .
Antiviral Activity
A study conducted on various benzofuran derivatives demonstrated that those with a sulfamoyl group showed promising inhibitory effects against HCV. The binding affinities of these compounds were evaluated using computational methods, revealing significant interactions with the active site residues of the NS5B enzyme. The calculated binding energies ranged from -12.63 to -16.09 kcal/mol, indicating strong potential for antiviral activity .
Antibacterial Activity
In addition to antiviral properties, compounds similar to this compound have been screened against Mycobacterium tuberculosis and Staphylococcus aureus. High-throughput screening identified several amide inhibitors that demonstrated effective antibacterial activity, suggesting that modifications to the benzofuran structure can enhance potency against these pathogens .
Case Studies
Case Study 1: Hepatitis C Inhibition
In silico studies focusing on the compound's interaction with HCV NS5B revealed that it competes effectively with known inhibitors like Nesbuvir. The compound's ability to form hydrogen bonds with critical residues such as SER365 and ARG200 was highlighted as a key factor in its inhibitory mechanism .
Case Study 2: Tuberculosis Treatment
Another investigation into the antibacterial properties of related compounds found that they inhibited pantothenate synthetase in Mycobacterium tuberculosis. This enzyme is vital for bacterial survival, and inhibitors targeting it could provide a novel therapeutic approach against resistant strains of tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
